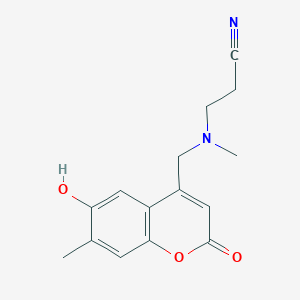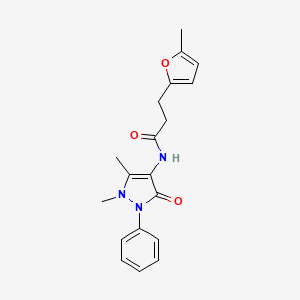
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized a variety of compounds with structures similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide, exploring their potential in diverse scientific applications. For example, the synthesis of complexes involving palladium(II) chloride with pyrazol-1-yl)propanamide derivatives demonstrated their ability to form supramolecular hydrogen-bonded chains and cyclic dimers in the solid state, suggesting potential in the development of novel materials and catalysts (Palombo et al., 2019).
Antidepressant Activity
Investigations into the antidepressant properties of compounds structurally related to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide have been conducted. For instance, a series of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine compounds were synthesized, one of which showed potential as an antidepressant with reduced side effects compared to traditional medications (Bailey et al., 1985).
Antimicrobial and Anti-inflammatory Agents
Several studies have focused on synthesizing and evaluating pyrazole derivatives for their antimicrobial and anti-inflammatory properties. For example, novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were prepared and showed promising anti-bacterial and anti-inflammatory activities (Kendre et al., 2015). Similarly, Schiff bases containing the 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety demonstrated moderate to good antibacterial activity, highlighting the potential for developing new antimicrobial agents (Asiri & Khan, 2010).
Immunomodulating Activity
The immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides was investigated, with certain compounds enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. This research indicates potential applications in enhancing immune responses and developing new immunotherapeutic agents (Doria et al., 1991).
Anticancer Activity
The synthesis and biological evaluation of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have shown anticancer activity, underscoring the potential of pyrazole derivatives in cancer therapy. These compounds could serve as a basis for the development of novel anticancer agents with targeted properties (Metwally et al., 2016).
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-9-10-16(25-13)11-12-17(23)20-18-14(2)21(3)22(19(18)24)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIZWCWBFFCBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-methylfuran-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

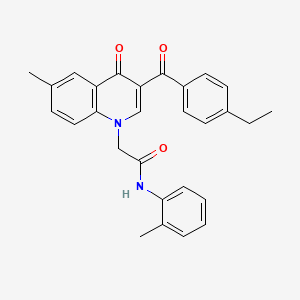
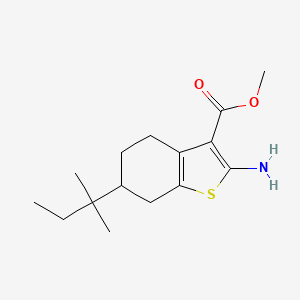
![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)

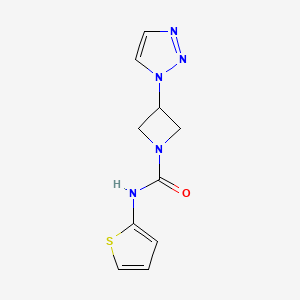
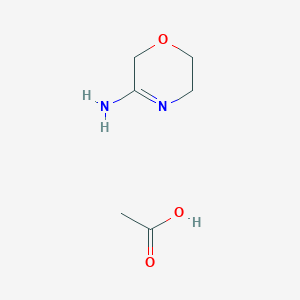

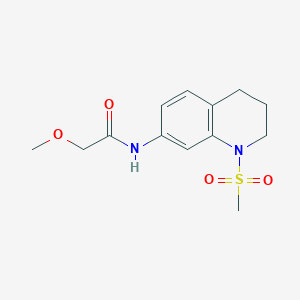


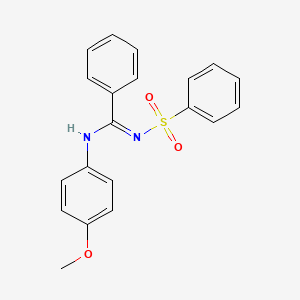
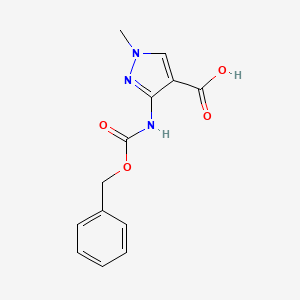
![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)
